molecular formula C20H19ClN2O4 B7693017 N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide

货号 B7693017
分子量: 386.8 g/mol
InChI 键: POPRRQUCCWGTME-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide, also known as BDP-9066, is a novel compound with potential therapeutic applications. It belongs to the class of piperidine carboxamides and has been synthesized using various methods.

作用机制

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide acts as a selective antagonist of the dopamine D3 receptor and the serotonin 5-HT1A receptor. It also acts as a partial agonist of the serotonin 5-HT2A receptor. By modulating these receptors, N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide may regulate dopamine and serotonin neurotransmission, which are involved in the pathophysiology of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been shown to modulate dopamine and serotonin neurotransmission in animal models. It has also been shown to reduce the expression of inflammatory cytokines in the brain, suggesting a potential anti-inflammatory effect. Additionally, N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has several advantages for lab experiments, including its selectivity for specific receptors and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including the need for further studies to determine its safety and efficacy in humans.

未来方向

There are several future directions for the study of N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide, including further preclinical studies to determine its safety and efficacy, as well as clinical trials to evaluate its potential therapeutic applications. Additionally, future studies could focus on the development of new analogs with improved pharmacokinetic properties and selectivity for specific receptors. Finally, the potential use of N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide in combination with other drugs for the treatment of neuropsychiatric disorders could also be explored.
Conclusion:
N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide is a novel compound with potential therapeutic applications in the treatment of neuropsychiatric disorders. Its unique mechanism of action and favorable pharmacokinetic profile make it a promising candidate for further study. However, further research is needed to determine its safety and efficacy in humans, as well as its potential use in combination with other drugs.

合成方法

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been synthesized using various methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 4-chlorobenzoyl chloride with N-(benzo[d][1,3]dioxol-5-yl)piperidine-4-carboxamide in the presence of triethylamine and dichloromethane. The multi-step synthesis method involves the reaction of 4-chlorobenzoyl chloride with N-(benzo[d][1,3]dioxol-5-yl)piperidine-4-carboxylic acid, followed by the conversion of the resulting acid to the carboxamide using N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole.

科学研究应用

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications, including as an antipsychotic, antidepressant, and analgesic agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

属性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c21-15-3-1-14(2-4-15)20(25)23-9-7-13(8-10-23)19(24)22-16-5-6-17-18(11-16)27-12-26-17/h1-6,11,13H,7-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPRRQUCCWGTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。